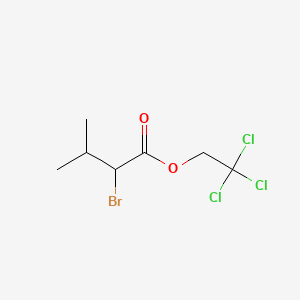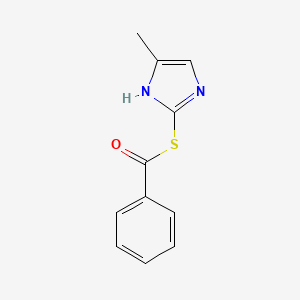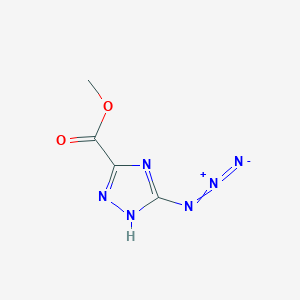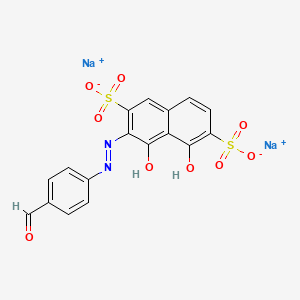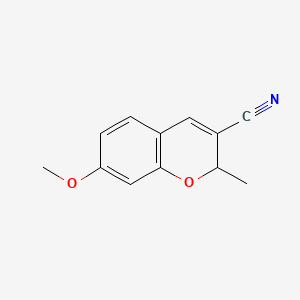![molecular formula C27H36O B13796964 2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)
2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol is a complex organic compound with the molecular formula C27H36O. It is characterized by the presence of three bicyclo[2.2.1]heptan-2-yl groups attached to a phenol ring.
Preparation Methods
The synthesis of 2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol typically involves the reaction of phenol with bicyclo[2.2.1]heptan-2-yl derivatives under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where phenol reacts with bicyclo[2.2.1]heptan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Chemical Reactions Analysis
2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a subject of interest in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The bicyclo[2.2.1]heptan-2-yl groups provide steric hindrance, affecting the compound’s binding affinity and specificity. This can lead to modulation of biological pathways and physiological effects .
Comparison with Similar Compounds
2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol can be compared with other phenolic compounds containing bicyclo[2.2.1]heptan-2-yl groups. Similar compounds include:
Properties
Molecular Formula |
C27H36O |
|---|---|
Molecular Weight |
376.6 g/mol |
IUPAC Name |
2,4,6-tris(2-bicyclo[2.2.1]heptanyl)phenol |
InChI |
InChI=1S/C27H36O/c28-27-25(23-11-16-2-5-19(23)8-16)13-21(22-10-15-1-4-18(22)7-15)14-26(27)24-12-17-3-6-20(24)9-17/h13-20,22-24,28H,1-12H2 |
InChI Key |
XBZDDTJDERCAJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C3=CC(=C(C(=C3)C4CC5CCC4C5)O)C6CC7CCC6C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


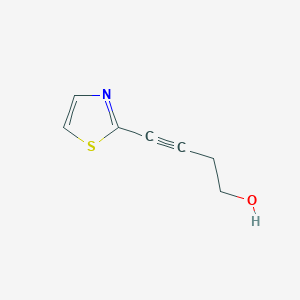

![[25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate](/img/structure/B13796898.png)

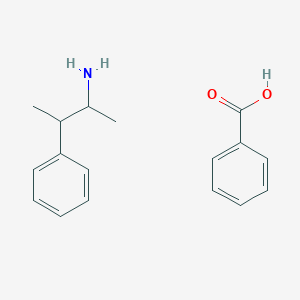
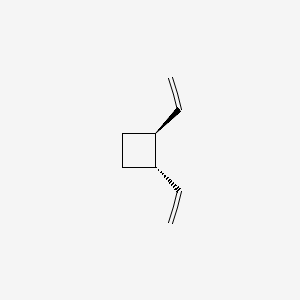
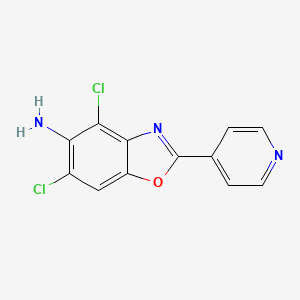
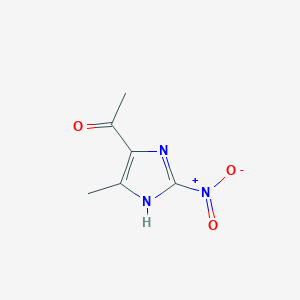
![3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI)](/img/structure/B13796950.png)
